molecular formula C26H19BrN4OS B10956054 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide

2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide

Cat. No.: B10956054
M. Wt: 515.4 g/mol
InChI Key: ROQMYBRLTIGBJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[5-(4-BROMOPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1-NAPHTHYL)ACETAMIDE is a complex organic compound that features a triazole ring, a bromophenyl group, a phenyl group, and a naphthyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-BROMOPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1-NAPHTHYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the triazole ring. This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The bromophenyl and phenyl groups are introduced via substitution reactions, while the naphthyl group is attached through an amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to accelerate reactions, as well as purification techniques such as recrystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-BROMOPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1-NAPHTHYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the bromophenyl moiety.

Scientific Research Applications

2-{[5-(4-BROMOPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1-NAPHTHYL)ACETAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug development.

    Industry: It can be used in materials science for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[5-(4-BROMOPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1-NAPHTHYL)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and other functional groups can bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives with different substituents. Examples include:

  • 2-{[5-(4-CHLOROPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1-NAPHTHYL)ACETAMIDE
  • 2-{[5-(4-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1-NAPHTHYL)ACETAMIDE

Uniqueness

The uniqueness of 2-{[5-(4-BROMOPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1-NAPHTHYL)ACETAMIDE lies in its specific combination of functional groups, which can confer unique chemical and biological properties. The presence of the bromophenyl group, in particular, can influence its reactivity and interactions with molecular targets.

Properties

Molecular Formula

C26H19BrN4OS

Molecular Weight

515.4 g/mol

IUPAC Name

2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C26H19BrN4OS/c27-20-15-13-19(14-16-20)25-29-30-26(31(25)21-9-2-1-3-10-21)33-17-24(32)28-23-12-6-8-18-7-4-5-11-22(18)23/h1-16H,17H2,(H,28,32)

InChI Key

ROQMYBRLTIGBJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.